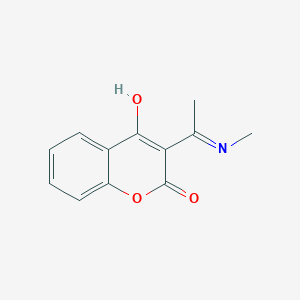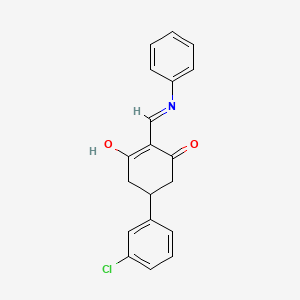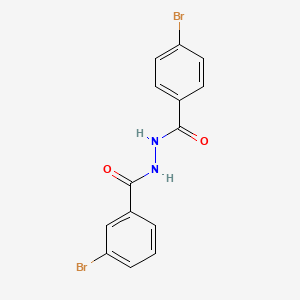
4-hydroxy-3-(N-methylethanimidoyl)-2H-chromen-2-one
Vue d'ensemble
Description
4-hydroxy-3-(N-methylethanimidoyl)-2H-chromen-2-one, also known as Warfarin, is a widely used anticoagulant drug that is used to prevent and treat blood clots. It was first introduced in the 1950s and has since become one of the most commonly prescribed anticoagulant drugs in the world. The drug is known to have a complex mechanism of action and has been the subject of extensive scientific research over the years.
Applications De Recherche Scientifique
Crystal Structure Analysis
The crystal structure of compounds related to 4-hydroxy-3-(N-methylethanimidoyl)-2H-chromen-2-one has been extensively studied. For instance, Manolov et al. (2008) investigated a closely related compound, which crystallized in the monoclinic system, revealing detailed insights into its molecular structure (Manolov, Meyer, & Ströbele, 2008).
Antibacterial Applications
Behrami and Dobroshi (2019) explored the antibacterial effects of new derivatives of 4-hydroxy-chromen-2-one. Their research demonstrated significant bacteriostatic and bactericidal activities, highlighting the compound's potential in antibacterial applications (Behrami & Dobroshi, 2019).
Catalysis and Synthesis
Alonzi et al. (2014) discussed the use of polystyrene-supported catalysts in the synthesis of Warfarin and its analogues, involving 4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-chromen-2-one. This showcases the compound's role in facilitating important organic synthesis reactions (Alonzi et al., 2014).
Physical and Chemical Properties
Elenkova et al. (2014) synthesized a compound related to 4-hydroxy-3-(N-methylethanimidoyl)-2H-chromen-2-one and studied its crystal structure, UV/visible absorption spectra, and acid dissociation constants, offering a comprehensive understanding of its physico-chemical properties (Elenkova et al., 2014).
Sensor Development
Research by Jo et al. (2014) focused on developing a new chemo-sensor based on a derivative of 4-hydroxy-3-(N-methylethanimidoyl)-2H-chromen-2-one, highlighting its utility in detecting specific ions in aqueous solutions (Jo et al., 2014).
Antioxidant and Biological Activity
Stanchev et al. (2009) investigated the antioxidant properties of 4-hydroxycoumarin derivatives, which are structurally related to 4-hydroxy-3-(N-methylethanimidoyl)-2H-chromen-2-one. This research provides insights into potential biological applications of these compounds (Stanchev et al., 2009).
Propriétés
IUPAC Name |
3-(C,N-dimethylcarbonimidoyl)-4-hydroxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7(13-2)10-11(14)8-5-3-4-6-9(8)16-12(10)15/h3-6,14H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTZIWPBHSMDBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC)C1=C(C2=CC=CC=C2OC1=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-3-[(1E)-N-methylethanimidoyl]-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2,5-dimethoxyphenyl)-5-{[(2,4-dimethoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6087466.png)

![N-(3,5-dimethoxybenzyl)-2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6087472.png)
![1-[1-(3,5-dimethoxybenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6087478.png)
![1-[3-({[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenyl]ethanone](/img/structure/B6087485.png)



![N-[2-(dimethylamino)ethyl]-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B6087507.png)
![2-{1-(3,5-dimethoxybenzyl)-4-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B6087511.png)
![4-[(4-bromo-5-propyl-2-thienyl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B6087515.png)
![4-(4-fluorophenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6087519.png)
![{3-benzyl-1-[(2-methyl-1-phenyl-1H-benzimidazol-5-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6087538.png)
![3-{1-[2-(difluoromethoxy)benzyl]-3-piperidinyl}-N-(2-fluorophenyl)propanamide](/img/structure/B6087555.png)